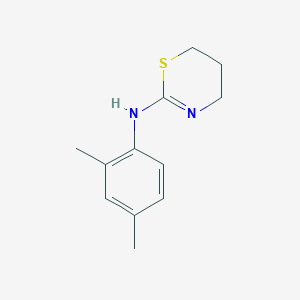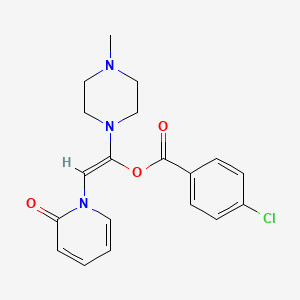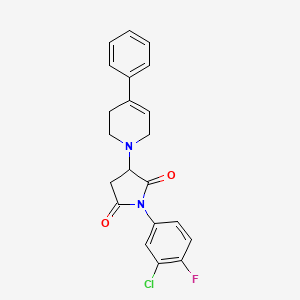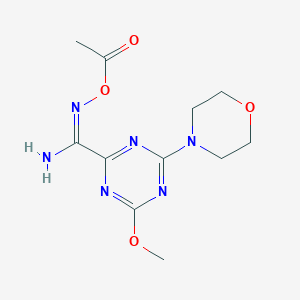![molecular formula C18H15N7O8 B11088701 N-(2,4-dinitrophenyl)-N'-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B11088701.png)
N-(2,4-dinitrophenyl)-N'-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dinitrophenyl)-N’-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate is a complex organic compound characterized by the presence of multiple nitro groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-N’-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate typically involves multiple steps The starting materials often include 2,4-dinitrophenylhydrazine and 4-nitrobenzaldehyde The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-N’-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dinitrophenyl)-N’-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-N’-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate involves its interaction with specific molecular targets. The nitro groups and oxadiazole ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. Additionally, the compound may interfere with cellular pathways by modulating enzyme activity or disrupting membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor in the synthesis of the target compound.
4-Nitrobenzaldehyde: Another precursor used in the synthetic route.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which exhibit similar reactivity and applications.
Uniqueness
N-(2,4-dinitrophenyl)-N’-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate is unique due to the combination of nitro groups, oxadiazole ring, and carbamimidate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H15N7O8 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-N'-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate |
InChI |
InChI=1S/C18H15N7O8/c1-11(8-12-2-4-13(5-3-12)23(27)28)22-10-17(33-21-22)20-18(26)19-15-7-6-14(24(29)30)9-16(15)25(31)32/h2-7,9-11H,8H2,1H3,(H-,19,20,21,26) |
InChI Key |
AAAUFNDHYBYDKK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])[N+]2=NOC(=C2)/N=C(/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])\[O-] |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])[N+]2=NOC(=C2)N=C(NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11088620.png)
![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11088634.png)
![4(3H)-Pyrimidinone, 2-amino-6-methyl-5-[2-(3-methylphenoxy)ethyl]-](/img/structure/B11088636.png)
![N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11088638.png)

![3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11088649.png)

![N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide](/img/structure/B11088671.png)

![4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B11088675.png)
![2-bromo-4-{(Z)-[2-(3-bromo-4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088683.png)

![N-(4-chlorophenyl)-5-cyano-6-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088704.png)
![N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11088710.png)
